molecular formula C17H16O4 B13988309 Methyl 2-acetyloxy-2,2-diphenylacetate CAS No. 6632-43-5

Methyl 2-acetyloxy-2,2-diphenylacetate

Cat. No.: B13988309
CAS No.: 6632-43-5
M. Wt: 284.31 g/mol
InChI Key: LZCIOJZBTPMUKM-UHFFFAOYSA-N
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Description

Methyl 2-acetyloxy-2,2-diphenylacetate is a high-purity ester derivative of diphenylacetic acid, offered as a key synthetic intermediate for advanced organic and pharmaceutical research. Based on its structure, this compound is anticipated to serve as a protected or functionalized building block in the synthesis of more complex molecules. Related diphenylacetic acid derivatives are noted in pharmaceutical patent literature, suggesting potential utility in developing active pharmaceutical ingredients (APIs) or fine chemicals . The molecular framework is shared with compounds like 2,2-diphenylacetic acid (CAS 117-34-0), a known substance with a melting point of 147-149 °C and a molecular weight of 212.244 g/mol . Researchers may leverage this compound in exploring new catalytic methodologies, including C-H bond functionalization or other transition metal-catalyzed reactions, which are prominent areas in modern synthetic chemistry . This product is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets for proper handling and storage information.

Properties

CAS No.

6632-43-5

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 2-acetyloxy-2,2-diphenylacetate

InChI

InChI=1S/C17H16O4/c1-13(18)21-17(16(19)20-2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

LZCIOJZBTPMUKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 2,2-Diphenyl-2-hydroxyacetic Acid

The starting material often used is 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid), which undergoes methyl esterification to form methyl 2-hydroxy-2,2-diphenylacetate. This is achieved by:

  • Reacting benzilic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • Refluxing the mixture to drive the esterification to completion.
  • Removal of water formed during the reaction to shift equilibrium toward ester formation.

This step is crucial to obtain the methyl ester intermediate necessary for subsequent acetylation.

Acetylation to Form this compound

The methyl 2-hydroxy-2,2-diphenylacetate intermediate is then acetylated to introduce the acetyloxy group at the 2-position hydroxyl. This is performed by:

  • Treating the hydroxy ester with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • Maintaining the reaction under anhydrous conditions to prevent hydrolysis.
  • Stirring the reaction mixture at ambient or slightly elevated temperature until completion.
  • Purification of the product by recrystallization or chromatography.

This acetylation step converts the hydroxyl group into an esterified acetyloxy group, yielding the target compound this compound.

Representative Experimental Procedure

Step Reagents and Conditions Description Outcome
1 Benzilic acid + Methanol + H2SO4 (catalyst) Reflux for 4-6 hours Formation of methyl 2-hydroxy-2,2-diphenylacetate
2 Methyl 2-hydroxy-2,2-diphenylacetate + Acetic anhydride + Pyridine Stir at room temperature for 2-3 hours Acetylation to this compound
3 Purification Recrystallization from suitable solvent (e.g., ethanol) Pure this compound

Alternative Synthetic Routes and Variations

While the classical esterification and acetylation route is predominant, alternative methods have been reported in patent literature and research articles, including:

  • Use of different acylating agents such as acetyl chloride instead of acetic anhydride.
  • Employing milder catalysts or enzymatic acetylation for selective modification.
  • One-pot synthesis combining esterification and acetylation steps to improve efficiency.

Analytical Data Supporting Preparation

The successful preparation of this compound is confirmed by:

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield (%) Notes
Classical Esterification + Acetylation Benzilic acid Methanol, H2SO4, Acetic anhydride, Pyridine Reflux esterification; RT acetylation 75-85 Widely used, reliable
Acetyl chloride variant Benzilic acid methyl ester Acetyl chloride, Base Anhydrous, RT 70-80 Alternative acylating agent
One-pot synthesis Benzilic acid Methanol, Acetic anhydride, Acid catalyst Controlled temperature 65-75 Streamlined process

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyloxy-2,2-diphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2,2-diphenylacetic acid, 2,2-diphenylethanol, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Methyl 2-acetyloxy-2,2-diphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-acetyloxy-2,2-diphenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2,2-diphenylacetic acid, which can further interact with biological pathways. The phenyl rings contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Methyl 2-Chloro-2,2-Diphenylacetate
  • Structure : Chlorine replaces the acetyloxy group.
  • Synthesis : Prepared via electrochemical carboxylation of α,α-dichloroarylmethane derivatives (48% yield) .
  • Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.42–7.26 (m, 10H) and a methoxy singlet at δ 3.78 .
  • Physical Properties : Molecular weight 260.7 g/mol; predicted collision cross-section (CCS) for [M+H]+: 155.8 Ų .
Methyl 2-Bromo-2,2-Diphenylacetate
  • Structure : Bromine substituent at C2.
  • Physical Properties : Higher molecular weight (305.02 g/mol) due to bromine; CCS for [M+H]+: 157.7 Ų .

Hydroxy and Alkoxy Derivatives

Methyl 2-Hydroxy-2,2-Diphenylacetate ([7])
  • Synthesis : Base compound for derivatives; reacts with hydrazine to form hydrazides or with aldehydes to form Schiff bases .
  • Applications : Precursor to mepenzolate bromide, a parasympathetic inhibitor .
Methyl 2-(2,3-Dicyanophenoxy)-2,2-Diphenylacetate
  • Structure: Phenoxy substituent with cyano groups.
  • Applications : Used in phthalocyanine synthesis, demonstrating antioxidant and antibacterial activities (e.g., 80% DPPH radical scavenging at 50 µg/mL) .

Key Difference: The acetyloxy group enhances stability compared to the hydroxyl analog, reducing susceptibility to oxidation. Alkoxy derivatives (e.g., phenoxy) enable conjugation with aromatic systems for materials science applications .

Ester Variants with Different Substituents

Methyl Benzoylformate (Methyl 2-Oxo-2-Phenylacetate)
  • Structure : Ketone (C=O) replaces the acetyloxy group.
  • Applications : Used as a reference material in analytical chemistry .
Ethyl 2-Phenylacetoacetate
  • Structure : Ketone and ethyl ester groups.
  • Applications : Precursor in amphetamine synthesis; purity ≥98% .

Key Difference : Ketone-containing analogs lack the ester-oxygen’s nucleophilicity, limiting their utility in acetylation or esterification reactions compared to methyl 2-acetyloxy-2,2-diphenylacetate.

Fluoro and Methoxy Derivatives

Methyl 2-Fluoro-2,2-Diphenylacetate
  • Physical Properties : Lower molecular weight (244.09 g/mol); CCS for [M+H]+: 155.8 Ų .
Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)Acetate
  • Applications : Versatile in pharmaceutical and agrochemical research due to sulfonamide and methoxy groups .

Key Difference : Electron-withdrawing groups (e.g., fluoro, sulfamoyl) modulate electronic properties, affecting solubility and reactivity in electrophilic substitutions.

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Compounds

Compound Molecular Weight (g/mol) ¹H NMR (δ, CDCl₃) Predicted CCS [M+H]+ (Ų) Key Applications
This compound* 286.3 N/A N/A Pharmaceuticals, Catalysis
Methyl 2-chloro-2,2-diphenylacetate 260.7 7.42–7.26 (m, 10H), 3.78 (s, 3H) 155.8 Electrochemical synthesis
Methyl 2-hydroxy-2,2-diphenylacetate ([7]) 258.3 N/A N/A Precursor to mepenzolate
Methyl 2-fluoro-2,2-diphenylacetate 244.09 N/A 155.8 Material science

*Note: Data for this compound inferred from analogs.

Biological Activity

Methyl 2-acetyloxy-2,2-diphenylacetate, also known as 2-acetyloxy-2,2-diphenylacetic acid, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of two phenyl groups attached to a central acetic acid derivative. This structural configuration is believed to play a significant role in its interaction with biological targets.

Pharmacological Properties

  • Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). This activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
  • Analgesic Effects : The compound has shown promise in providing analgesic effects. Studies suggest that it may modulate pain pathways, potentially offering therapeutic benefits in pain management.
  • Mechanisms of Action : The anti-inflammatory effects are thought to arise from the compound's ability to suppress the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a critical transcription factor involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes; reduction in cytokine levels,
AnalgesicModulation of pain pathways; comparable to NSAIDs
Cytokine InhibitionSuppression of NF-kB activation

Case Study: Efficacy in Pain Management

A study conducted on animal models demonstrated that this compound significantly reduced pain responses similar to established analgesics. The compound was administered at various dosages, and results indicated a dose-dependent reduction in pain sensitivity.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other known anti-inflammatory agents.

Table 2: Comparative Efficacy of Anti-inflammatory Agents

CompoundMechanismEfficacy Rating (Scale 1-10)
This compoundCOX inhibition8
IbuprofenCOX inhibition9
AspirinCOX inhibition7

Q & A

Q. What are the recommended synthetic routes for Methyl 2-acetyloxy-2,2-diphenylacetate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step esterification and acetylation reactions. For structurally analogous compounds (e.g., methyl esters with diphenyl groups), a common approach includes:

Ester formation : Reacting diphenylacetic acid derivatives with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester backbone .

Acetylation : Introducing the acetyloxy group via nucleophilic substitution or condensation, often using acetyl chloride or acetic anhydride in anhydrous conditions .

  • Key Conditions :
  • Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Use dry solvents (e.g., dichloromethane) and low temperatures (0–5°C) to control exothermic reactions .
  • Yield Optimization :
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify acetyloxy protons (~2.1 ppm, singlet) and aromatic protons (7.2–7.5 ppm, multiplet) .
  • ¹³C NMR : Confirm ester carbonyl (~170 ppm) and acetyl carbonyl (~21 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 298.3 g/mol for C₁₇H₁₆O₄) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during the characterization of this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from:
  • Conformational isomerism : Perform variable-temperature NMR to assess dynamic equilibria .
  • Impurity interference : Cross-validate with HPLC-MS to isolate and identify contaminants .
  • Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale?

  • Methodological Answer :
  • Reaction Exotherm : At scale, use jacketed reactors with controlled cooling to manage heat dissipation .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .
  • Yield Drop : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acetylating agent to ester intermediate) to compensate for side reactions .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Reactivity Screening : Use molecular docking to assess interactions with enzymes (e.g., esterases) or catalysts .
  • Transition State Analysis : Apply DFT (B3LYP/6-31G*) to model reaction pathways (e.g., hydrolysis or nucleophilic substitution) .
  • Solvent Effects : Simulate solvation energies in polar aprotic solvents (e.g., DMF) to predict reaction rates .

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